

# Application Notes: Mass Spectrometry of 1,3-Dioleoyl-2-myristoyl glycerol (OMO)

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## Compound of Interest

Compound Name: 1,3-Dioleoyl-2-myristoyl glycerol

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## Introduction

**1,3-Dioleoyl-2-myristoyl glycerol**, abbreviated as OMO or TG(18:1/14:0/18:1), is a specific triacylglycerol (TAG) composed of a glycerol backbone esterified with two oleic acid molecules at the sn-1 and sn-3 positions and one myristic acid molecule at the sn-2 position.[1][2][3] The structural analysis of TAGs is crucial in food science for quality control, in nutrition for understanding metabolic pathways, and in drug development for lipid-based formulation.[4][5][6] Mass spectrometry (MS), particularly when coupled with liquid chromatography (LC), has become an indispensable tool for the detailed characterization of TAGs due to its high sensitivity, specificity, and ability to elucidate molecular structures.[4][6][7]

These application notes provide a comprehensive guide to the analysis of **1,3-Dioleoyl-2-myristoyl glycerol** using electrospray ionization (ESI) tandem mass spectrometry (MS/MS), detailing expected fragmentation patterns and established experimental protocols.

## Molecular Profile

- Chemical Formula:  $C_{53}H_{98}O_6$ [1]
- Molecular Weight: 831.3 g/mol [1]
- Structure: A glycerol backbone with oleic acid (18:1) at sn-1 and sn-3, and myristic acid (14:0) at sn-2.

- Common Source: Found in natural oils such as palm oil.[1][2][3]

## Principles of Mass Spectrometric Analysis

The analysis of neutral molecules like TAGs by mass spectrometry requires an initial ionization step. Soft ionization techniques, such as Electrospray Ionization (ESI) and Atmospheric Pressure Chemical Ionization (APCI), are preferred as they minimize in-source fragmentation and keep the molecule intact.[8]

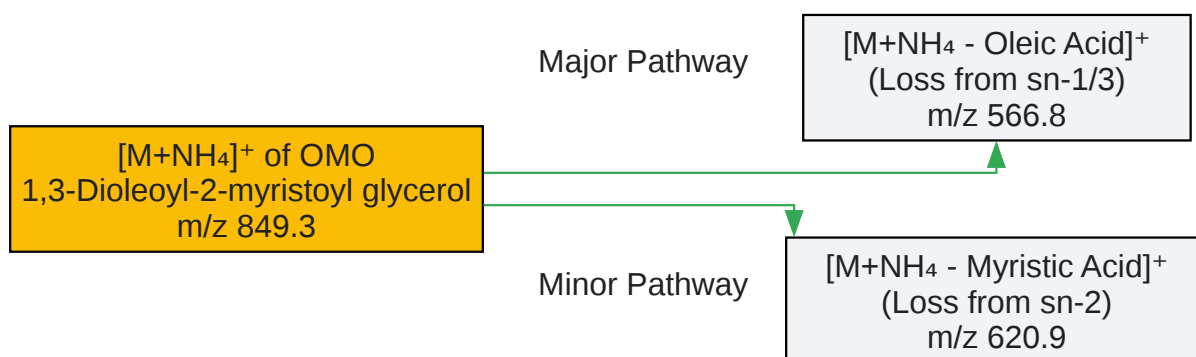
**Ionization and Adduct Formation** In ESI, TAGs readily form adducts with cations present in the solvent. For robust fragmentation and structural analysis, ammonium ( $[M+NH_4]^+$ ), sodium ( $[M+Na]^+$ ), or lithium ( $[M+Li]^+$ ) adducts are typically generated in positive ion mode.[4][9] The choice of adduct can influence fragmentation efficiency and the type of structural information obtained.[4] Ammonium adducts are commonly used for LC-MS applications.[9]

**Tandem Mass Spectrometry (MS/MS) and Fragmentation** To elucidate the structure, the selected precursor ion (e.g., the  $[M+NH_4]^+$  adduct of OMO) is isolated and subjected to collision-induced dissociation (CID). The primary fragmentation pathway for TAGs is the neutral loss of their constituent fatty acids.[8][10] This process results in the formation of diacylglycerol (DAG)-like fragment ions.

For **1,3-Dioleoyl-2-myristoyl glycerol**, two main neutral loss pathways are expected:

- Loss of Oleic Acid ( $C_{18}H_{34}O_2$ ): This loss from the sn-1 or sn-3 position is generally the most favorable and results in a more abundant fragment ion.
- Loss of Myristic Acid ( $C_{14}H_{28}O_2$ ): The loss of the fatty acid from the sn-2 position is typically less frequent, leading to a fragment ion of lower intensity.

The relative intensities of these DAG-like fragments allow for the confident identification of the fatty acid composition and their positional arrangement (regioisomerism) on the glycerol backbone.[10]



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Fragmentation pathway of  $[M+NH_4]^+$  of **1,3-Dioleoyl-2-myristoyl glycerol**.

## Experimental Protocols

The following protocols provide a framework for the analysis of **1,3-Dioleoyl-2-myristoyl glycerol**.

### Protocol 1: Sample Preparation from Oil Matrix

Accurate sample preparation is critical for reproducible and reliable TAG analysis.[7]

- Aliquoting: Pipette 20  $\mu\text{L}$  of the oil sample into a clean glass tube.[7]
- Solvent Addition: Add 10 mL of an appropriate solvent, such as isopropanol or a 2:1 (v/v) mixture of chloroform:methanol.[7]
- Dissolution: Vortex the sample vigorously for 1 minute to ensure the complete dissolution of lipids.[7] For complex matrices, sonication in an ultrasonic bath for 5-10 minutes can aid extraction.[7]
- Clarification: Centrifuge the solution at 10,000 x g for 5 minutes to pellet any insoluble materials.[7]
- Filtration: Carefully transfer the supernatant into an autosampler vial, passing it through a 0.2  $\mu\text{m}$  PTFE syringe filter to remove particulates.[7]

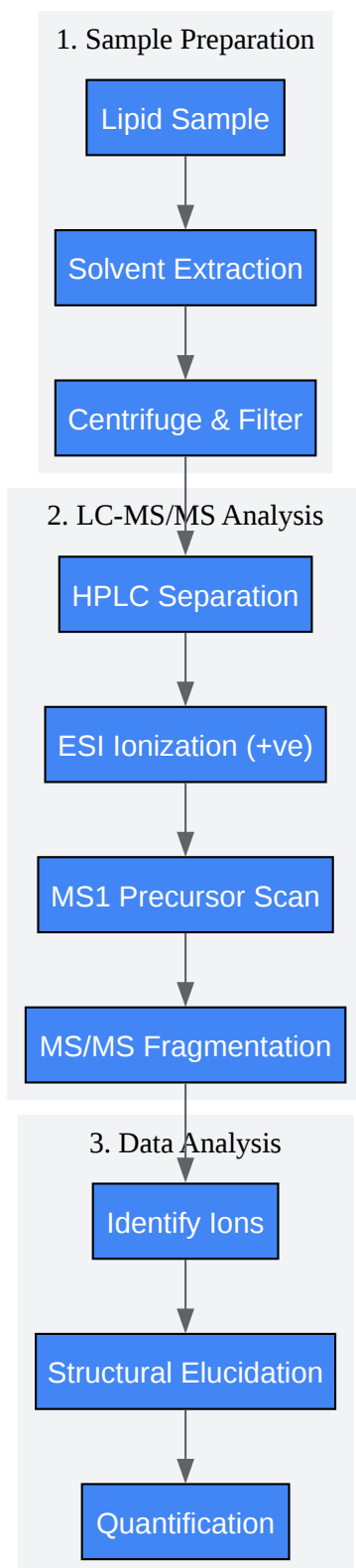
- Storage: The sample is now ready for analysis. If not analyzed immediately, store at -20°C to prevent lipid degradation.[7]

#### Protocol 2: LC-MS/MS Analysis

Coupling HPLC with MS allows for the separation of OMO from other TAG species and isomers prior to mass analysis.[6][7]

- HPLC System: A high-performance liquid chromatography system.
- Column: A C18 reversed-phase column is suitable for separating TAGs based on their hydrophobicity.
- Mobile Phase A: 10 mM Ammonium Acetate in Water.
- Mobile Phase B: Acetonitrile/Isopropanol (e.g., 50:50, v/v).
- Gradient: A typical gradient would start at a lower percentage of Mobile Phase B, ramping up to a high percentage to elute the hydrophobic TAGs.
- Flow Rate: 0.3 - 0.6 mL/min.
- Injection Volume: 5 - 10 µL.
- Mass Spectrometer: A tandem mass spectrometer (e.g., Q-TOF or Triple Quadrupole).
- Ionization Source: Electrospray Ionization (ESI) in positive ion mode.
- Example ESI Parameters:
  - Capillary Voltage: 3.5 kV[8]
  - Cone Voltage: 40 V[8]
  - Source Temperature: 120 °C[8]
  - Desolvation Temperature: 350 °C[8]
  - Desolvation Gas Flow: 800 L/hr[8]

- Data Acquisition:
  - MS1 Scan: Acquire full scan spectra over a mass range of  $m/z$  300-1200 to identify the  $[M+NH_4]^+$  precursor ion of OMO at  $m/z$  849.3.
  - MS/MS Scan: Perform data-dependent acquisition, selecting the ion at  $m/z$  849.3 for fragmentation. Use a collision energy ramp (e.g., 25-45 eV) to generate a comprehensive product ion spectrum.[8]



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Experimental workflow for LC-MS/MS analysis of triacylglycerols.

## Data Presentation and Interpretation

Quantitative data should be summarized in clear, structured tables for easy interpretation and comparison.

Table 1: Expected Precursor and Fragment Ions for **1,3-Dioleoyl-2-myristoyl glycerol (OMO)**

This table summarizes the calculated m/z values for the primary adducts and the major fragment ions resulting from the neutral loss of constituent fatty acids from the  $[M+NH_4]^+$  precursor.

Ion Description	Fatty Acid Composition	Calculated m/z
Precursor Ion $[M+NH_4]^+$	$C_{53}H_{98}O_6 + NH_4^+$	849.3
Precursor Ion $[M+Na]^+$	$C_{53}H_{98}O_6 + Na^+$	854.3
Fragment Ion (Loss of Oleic Acid)	$[M+NH_4 - C_{18}H_{34}O_2]^+$	566.8
Fragment Ion (Loss of Myristic Acid)	$[M+NH_4 - C_{14}H_{28}O_2]^+$	620.9

Table 2: Example Quantitative Analysis of OMO Regioisomers in Different Oil Samples

This table presents hypothetical data illustrating how the relative abundance of TAG regioisomers can be determined and compared across different samples, similar to data presentations in lipidomic studies.[\[4\]](#)

Sample	Total OMO Content (%)	Relative Abundance of sn-1,3-Dioleoyl-2-myristoyl (%)	Relative Abundance of sn-1,2-Dioleoyl-3-myristoyl (%)
Palm Oil Fraction A	5.2 ± 0.4	96.1 ± 1.5	3.9 ± 0.3
Palm Oil Fraction B	3.8 ± 0.2	94.5 ± 2.1	5.5 ± 0.5
Synthetic Standard	100	>99	<1

## Conclusion

Mass spectrometry, especially when combined with liquid chromatography, offers a powerful and precise methodology for the structural characterization and quantification of **1,3-Dioleoyl-2-myristoyl glycerol**.<sup>[4]</sup> By analyzing the specific fragmentation patterns generated from different precursor adducts, researchers can confidently identify the fatty acid composition and their positions on the glycerol backbone. The protocols and data presented here serve as a robust guide for scientists and professionals engaged in lipid analysis in various fields of research and development.

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